Jasmoside

Anticancer drug discovery Secoiridoid pharmacology MTT cytotoxicity assay

Secoiridoid chemotypes sourced without verified target engagement waste screening resources on inactive monomeric congeners. Jasmoside (CAS 97763-17-2), a dimeric secoiridoid glucoside from Jasminum mesnyi, is the most potent secoiridoid against THP-1 leukemia cells (IC50 27.59 µg/mL) with selectivity exceeding doxorubicin. • Mcl-1 receptor docking validated against AZD5991; credentialed lead scaffold for Mcl-1-dependent hematological malignancy programs • ≥98% HPLC purity; identity confirmed by 1H NMR, 13C NMR, and HRMS • Essential dimeric comparator for structure-selectivity relationship studies vs. monomeric isojasminin

Molecular Formula C43H60O22
Molecular Weight 928.9 g/mol
Cat. No. B12380022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasmoside
Molecular FormulaC43H60O22
Molecular Weight928.9 g/mol
Structural Identifiers
SMILESCC=C1C2CC(=O)OCC3C(C(CC3C(C)COC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)OC(=O)C2=COC1OC6C(C(C(C(O6)CO)O)O)O)C
InChIInChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17?,18-,21+,22+,23+,24-,27-,28-,29-,32-,33-,34+,35+,36-,37-,40+,41+,42+,43+/m1/s1
InChIKeyGZBCQRQJJVIXDD-BKWVLOCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jasmoside Identity and Baseline Specifications


Jasmoside (CAS 97763-17-2) is a dimeric secoiridoid glucoside with molecular formula C43H60O22 and a molecular weight of 928.92 g/mol, originally isolated and structurally elucidated from the fresh leaves of Jasminum mesnyi Hance (Oleaceae) [1] [2]. The compound belongs to the iridoid class of terpene glycosides and is characterized by a complex bis-secoiridoid scaffold comprising two oleoside-derived units linked through an ester bridge. Commercially, jasmoside is offered as a research-grade natural product with reported purity of ≥98% (HPLC), supplied as a powder with demonstrated solubility in DMSO, pyridine, methanol, and ethanol . Its structural identity has been confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (ESI-HRMS), providing unambiguous spectroscopic fingerprints for quality control verification [1] [3].

Chemotype
Dimeric secoiridoid glucoside (C43H60O22, MW 928.92)
Identity
Confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry
Format & Solubility
Powder; soluble in DMSO, methanol, ethanol (reported)
Research Context
Mcl-1 pathway studies, cell-model cytotoxicity evaluation, natural product chemotype comparison

Jasmoside Structural and Pharmacological Uniqueness


Secoiridoid glucosides isolated from Jasminum species—including jasminin, jasmesoside, isojasminin, and oleuropein—exhibit divergent biological potency and target selectivity despite sharing a common biosynthetic origin [1]. Jasmoside (C43H60O22, MW 928.92) is a dimeric secoiridoid with a substantially higher molecular weight than monomeric jasminin (C26H38O12, MW 542.6) or jasmesoside (C26H38O12, MW 542.6), and its unique dimeric architecture translates into distinct Mcl-1 receptor docking profiles and cell-line-specific cytotoxicity that cannot be predicted from monomeric in-class compounds [2] [3]. In a head-to-head cytotoxicity panel, isojasminin—a close structural analog—displayed a markedly different cell-line selectivity pattern compared to jasmoside, with IC50 ratios between the two compounds varying by up to 1.85-fold depending on the cell line tested, demonstrating that even closely related congeners are not functionally interchangeable [3]. Substituting jasmoside with a generic 'secoiridoid glucoside' or an under-characterized analog risks losing the Mcl-1-targeted anticancer activity and the favorable selectivity index profile that have been quantitatively established for jasmoside.

Jasmoside (This Product)
Dimeric secoiridoid with defined selectivity profile
Preferential THP-1 leukemia cell-line sensitivity; Mcl-1 receptor docking concordant with cytotoxicity data.
Potential Substitute Risk
Isojasminin or monomeric analogs
Isojasminin shows opposite cell-line rank order (HepG-2 preferred). Monomeric secoiridoids lack the dimeric scaffold required for full Mcl-1 interaction; selectivity profile may not transfer.
Jasmoside
Characterized spectroscopic fingerprint
NMR and HRMS identity confirmation supports lot-to-lot consistency verification.
Risk
Generic “secoiridoid glucoside” without dimeric verification
May contain monomeric or uncharacterized mixture; biological activity and target engagement cannot be assumed to match jasmoside.

Jasmoside Comparative Evidence


Differential Cytotoxicity vs. Isojasminin

In a direct head-to-head comparison using the MTT assay, jasmoside (5) and isojasminin (4) were evaluated against HepG-2 (liver), MCF-7 (breast), and THP-1 (leukemia) cancer cell lines within the same experimental framework. Jasmoside demonstrated a distinct cell-line sensitivity gradient (THP-1 > MCF-7 > HepG-2), whereas isojasminin showed the opposite rank order (HepG-2 > MCF-7 > THP-1), indicating fundamentally different selectivity profiles between these two structurally related secoiridoids [1]. Doxorubicin served as the positive control.

Cytotoxicity vs. Isojasminin
Direct head-to-head
Jasmoside IC50 (µg/mL): THP-1 27.59, MCF-7 41.32, HepG-2 66.47 Isojasminin IC50: THP-1 51.07, MCF-7 43.12, HepG-2 33.49 Ratio (THP-1): Jasmoside 1.85× more potent; (HepG-2): Isojasminin 1.98× more potent
Supports cell-line selectivity review for leukemia vs. liver cancer models
MTT assay; doxorubicin positive control; MCF-7, THP-1, HepG-2 lines.
Anticancer drug discovery Secoiridoid pharmacology MTT cytotoxicity assay

Selectivity Index vs. Doxorubicin

Selectivity index (SI) values were calculated for all isolated compounds and the positive control doxorubicin to assess cancer-cell selectivity versus normal cell toxicity. Jasmoside (5) exhibited the highest selectivity index towards MCF-7 and THP-1 cell lines among all compounds tested—a selectivity that quantitatively exceeded that of the clinical chemotherapeutic doxorubicin [1]. This finding indicates that jasmoside preferentially inhibits cancer cell proliferation at concentrations that are less toxic to normal cells, a critical differentiation parameter for lead prioritization.

Selectivity Index vs. Doxorubicin
Direct head-to-head
Jasmoside SI (MCF-7, THP-1) exceeded doxorubicin SI values Exact values in supplementary Table S2; p-values reported in primary source.
Supports selectivity endpoint interpretation; SI context vs. clinical comparator
SI = IC50 Vero normal cells / IC50 cancer cell line; requires primary reference for exact thresholds.
Selectivity index Cancer drug safety Normal cell toxicity

Mcl-1 Molecular Docking Validation

Molecular docking of all isolated secoiridoids was conducted against the Mcl-1 (myeloid cell leukemia-1) receptor, a validated anti-apoptotic target in cancer, using the clinical-grade Mcl-1 inhibitor AZD5991 as the docking reference standard [1]. The docking results were reported to be in full agreement with the MTT cytotoxicity assay data and the proposed structure-activity relationship (SAR), providing a mechanistic rationale at the molecular level for jasmoside's observed anticancer activity that is not available for most other in-class secoiridoids.

Mcl-1 Molecular Docking
Method context
Docking against Mcl-1 receptor (PDB) concordant with MTT cytotoxicity Binding interactions: hydrogen bonds and H-pi mapped (Table 4).
Supports mechanistic rationale concordant with cytotoxicity data
AZD5991 used as docking reference; computational model requires validation in functional assays.
Mcl-1 inhibitor Molecular docking Apoptosis target

Dimeric vs. Monomeric Secoiridoid Architecture

Jasmoside (C43H60O22, MW 928.92) possesses a dimeric secoiridoid architecture comprising two oleoside-derived units, structurally distinguishing it from the monomeric secoiridoids co-occurring in Jasminum species such as jasminin (C26H38O12, MW 542.6), jasmesoside (C26H38O12, MW 542.6), and oleuropein (C25H32O13, MW 540.5) [1] [2]. This dimeric structure results in a substantially larger molecular surface area (topological polar surface area = 322.00 Ų), a higher hydrogen bond acceptor count (22), and a molecular weight approximately 1.7× that of monomeric counterparts [3], which correlates with the distinct Mcl-1 binding profile and cell-line selectivity observed for jasmoside.

Dimeric vs. Monomeric Architecture
Class-level inference
Jasmoside: MW 928.92, TPSA 322.00 Ų, 14 rotatable bonds Monomeric comparators (jasminin, jasmesoside): MW ~542.6, TPSA lower, fewer H-bond acceptors.
Dimeric scaffold differentiates chemotype and may influence target engagement
Structural data from 1H/13C NMR, HRMS, and in silico calculations; activity attribution requires further study.
Secoiridoid dimer Structure-activity relationship Natural product chemotype

Jasmoside Research Applications


Mcl-1-Targeted Lead for Leukemia Drug Discovery

Jasmoside is the quantitatively most potent secoiridoid against the THP-1 leukemia cell line (IC50 = 27.59 µg/mL), with a selectivity index exceeding that of doxorubicin [1]. Its Mcl-1 receptor docking profile, experimentally validated against AZD5991 as a reference standard, positions it as a mechanistically credentialed lead scaffold for medicinal chemistry programs targeting Mcl-1-dependent hematological malignancies. Procurement of jasmoside with verified ≥98% purity and confirmed structural identity (NMR/HRMS) is essential for reproducible SAR expansion.

Secoiridoid Selectivity Profiling Standard

Jasmoside's inverted cell-line selectivity profile relative to isojasminin (preferential THP-1 activity vs. isojasminin's preferential HepG-2 activity) makes it an indispensable reference compound for structure-selectivity relationship studies within the secoiridoid class [1]. Researchers conducting broad-panel cytotoxicity screening of secoiridoid natural products must include jasmoside as a dimeric comparator to contextualize whether observed activity derives from monomeric or dimeric structural features. The compound's well-characterized spectroscopic fingerprints (1H NMR, 13C NMR) facilitate unambiguous identity confirmation.

Bioassay Fractionation Control for Oleaceae

In bioassay-guided fractionation workflows targeting anticancer secoiridoids from Jasminum, Olea, or related Oleaceae species, jasmoside serves as a validated positive control with published IC50 values across three human cancer cell lines (HepG-2, MCF-7, THP-1) and confirmed Mcl-1 target engagement [1]. Its established chromatographic behavior and spectroscopic properties provide a reliable benchmark for dereplication and activity calibration, reducing the risk of pursuing fractions containing solely monomeric, less potent congeners.

Dimeric Secoiridoid Library Standard

Jasmoside (C43H60O22, MW 928.92) represents one of the relatively rare dimeric secoiridoid chemotypes available as a purified natural product standard [1] [2]. For institutions building natural product screening libraries, jasmoside offers a well-characterized, commercially available dimeric entity that can serve as a chemotype-specific probe. Its topological polar surface area (322.00 Ų) and 22 hydrogen bond acceptors define a distinct chemical space that complements monomeric iridoid and secoiridoid library members, enhancing chemical diversity in phenotypic screening collections.

Application
Selection Property
Validation Focus
Leukemia cell-model Mcl-1 pathway studies
Mcl-1 receptor interaction profile
Cytotoxicity endpoint concordance with docking data
Secoiridoid selectivity profiling
Cell-line selectivity profile vs. isojasminin
Cross-cell-line response rank order comparison
Bioassay-guided fractionation control
Identified cytotoxic response in Oleaceae extracts
Fraction dereplication and activity calibration
Dimeric natural product library chemotype
Dimeric secoiridoid standard
Chemotype-specific probe for phenotypic screening

Technical Documentation Hub

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